5-Bromo-2-(methylsulfinyl)pyrimidine
Overview
Description
5-Bromo-2-(methylsulfinyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a methylsulfinyl group at the 2nd position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfinyl)pyrimidine typically involves the bromination of 2-(methylsulfinyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cross-Coupling Reactions: Utilize palladium catalysts, arylboronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Yield substituted pyrimidines with various functional groups replacing the bromine atom.
Oxidation and Reduction: Produce sulfone or sulfide derivatives of the original compound.
Cross-Coupling Reactions: Result in biaryl or other complex structures depending on the coupling partners used.
Scientific Research Applications
5-Bromo-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrimidines.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Chemical Biology: Utilized in the design of probes and molecular tools for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the methylsulfinyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
5-Chloro-2-(methylsulfinyl)pyrimidine: Contains a chlorine atom instead of bromine.
2-(Methylsulfinyl)pyrimidine: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-2-(methylsulfinyl)pyrimidine is unique due to the combination of the bromine atom and the methylsulfinyl group, which can impart distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new chemical entities and studying various chemical and biological processes.
Properties
IUPAC Name |
5-bromo-2-methylsulfinylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCZUNSYMRRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607716 | |
Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79685-17-9 | |
Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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